Cas no 1307224-96-9 ((3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide)

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide is a chiral brominated thiophene derivative with a primary amine and amide functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration ensures high enantiopurity, critical for applications requiring precise chirality, such as enzyme inhibition or receptor binding studies. The 5-bromothiophene moiety enhances reactivity in cross-coupling reactions, facilitating further derivatization. The compound’s bifunctional nature (amine and amide) allows for selective modifications, supporting diverse synthetic pathways. Its well-defined structure and stability under standard conditions make it suitable for research in medicinal chemistry, particularly in developing bioactive molecules or probing structure-activity relationships.
(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide structure
1307224-96-9 structure
Product Name:(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide
CAS No:1307224-96-9
MF:C7H9BrN2OS
MW:249.128159284592
CID:5739216
PubChem ID:29060221
Update Time:2025-06-09

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026730593
    • EN300-1284964
    • 1307224-96-9
    • (3R)-3-AMINO-3-(5-BROMOTHIOPHEN-2-YL)PROPANAMIDE
    • 2-Thiophenepropanamide, β-amino-5-bromo-, (βR)-
    • (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide
    • Inchi: 1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1
    • InChI Key: ZUYPCNFWCUIZFA-SCSAIBSYSA-N
    • SMILES: BrC1=CC=C([C@@H](CC(N)=O)N)S1

Computed Properties

  • Exact Mass: 247.96190g/mol
  • Monoisotopic Mass: 247.96190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • Density: 1.664±0.06 g/cm3(Predicted)
  • Boiling Point: 451.1±45.0 °C(Predicted)
  • pka: 16.08±0.40(Predicted)

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Additional information on (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide

Comprehensive Overview of (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide (CAS No. 1307224-96-9)

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide, with the CAS registry number 1307224-96-9, is a chiral organic compound featuring a 5-bromothiophene moiety and an amide functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications in drug discovery. The presence of both amino and amide groups makes it a versatile intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for chiral building blocks like (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide has surged, driven by the growing focus on precision medicine and targeted therapies. Researchers are increasingly exploring its utility in asymmetric synthesis, where enantioselectivity is critical for achieving desired pharmacological effects. The 5-bromothiophene component further enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, which are pivotal in constructing complex molecular architectures.

From a sustainability perspective, the synthesis of 1307224-96-9 aligns with the principles of green chemistry. Innovations in catalytic methods and solvent-free reactions have reduced the environmental footprint of producing this compound. This resonates with the broader industry shift toward eco-friendly manufacturing, a topic frequently searched by professionals in chemical forums and academic circles. Additionally, its stability under ambient conditions makes it a practical choice for industrial-scale applications.

The compound’s potential extends to neuroscience research, where its structural analogs have shown promise in modulating GABA receptors—a hot topic in neurodegenerative disease studies. Online queries often highlight terms like "GABAergic compounds" and "thiophene derivatives in CNS drugs," reflecting the intersection of this molecule with cutting-edge medical inquiries. Its bromine substituent also opens doors to radiolabeling techniques, enabling tracking in pharmacokinetic studies.

Quality control of (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide is another area of interest. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its enantiomeric purity—a critical parameter given the rise of chiral drug regulations. Discussions on platforms like ResearchGate often emphasize the need for robust analytical validation protocols, underscoring the compound’s relevance in compliance-driven markets.

In summary, 1307224-96-9 represents a convergence of synthetic versatility, therapeutic potential, and sustainable chemistry. Its alignment with trending topics like drug discovery innovation and green synthesis ensures its continued prominence in scientific literature and industrial applications. Future research may further unlock its capabilities in personalized medicine and material science, solidifying its role as a cornerstone in modern chemistry.

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